molecular formula C19H17F5N2O2S B10967966 2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10967966
M. Wt: 432.4 g/mol
InChI Key: WETYXUACUBQISL-UHFFFAOYSA-N
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Description

2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a pentafluorophenyl group, a benzothiophene core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Pentafluorophenyl Group: This step often involves the use of pentafluorobenzoyl chloride in the presence of a base to form the pentafluorophenylcarbonyl group.

    Amidation Reaction: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The pentafluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.

Scientific Research Applications

2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the benzothiophene core may interact with hydrophobic pockets in the target molecules. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H17F5N2O2S

Molecular Weight

432.4 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H17F5N2O2S/c1-2-3-7-4-5-8-9(6-7)29-19(10(8)17(25)27)26-18(28)11-12(20)14(22)16(24)15(23)13(11)21/h7H,2-6H2,1H3,(H2,25,27)(H,26,28)

InChI Key

WETYXUACUBQISL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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